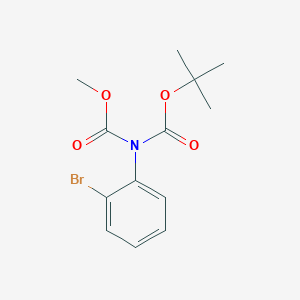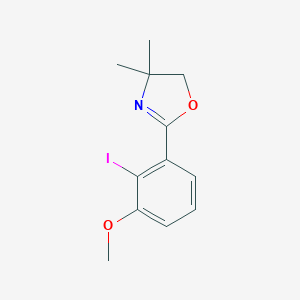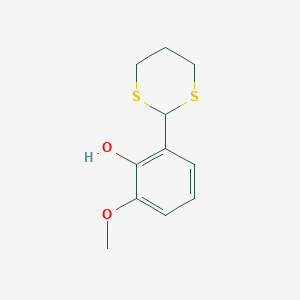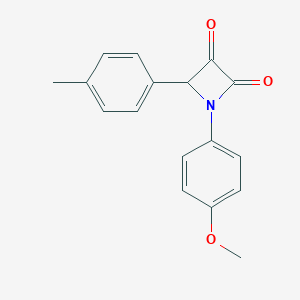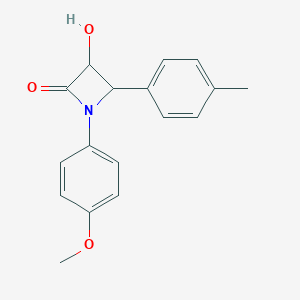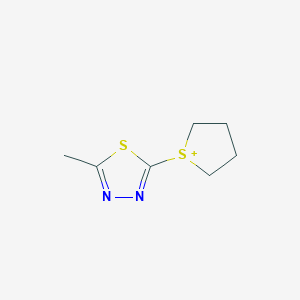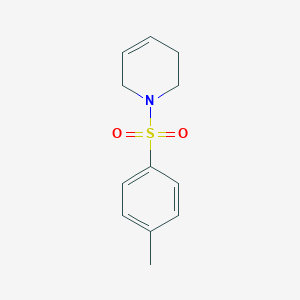
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone, also known as BTI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria. In animal studies, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have low toxicity and no significant adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safer alternative to other chemicals that may be more harmful to researchers. However, one limitation is that the mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, which may make it difficult to interpret results.
Future Directions
There are many potential future directions for research on 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer agent and to optimize its efficacy and safety. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone could be used as a building block for the synthesis of new materials with unique properties. In agriculture, further studies could be conducted to explore its potential as a pesticide and to optimize its effectiveness and safety. Overall, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promise in various fields and further research could lead to new discoveries and applications.
Synthesis Methods
The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-chlorobenzaldehyde and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to form 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. This method has been optimized to produce higher yields of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone and has been used in various studies.
Scientific Research Applications
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promising results as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been used as a building block for the synthesis of new materials with potential applications in electronic devices. In agriculture, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential use as a pesticide.
properties
Product Name |
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C16H11ClN2OS |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10- |
InChI Key |
CNQSTJDEJRAQBH-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
